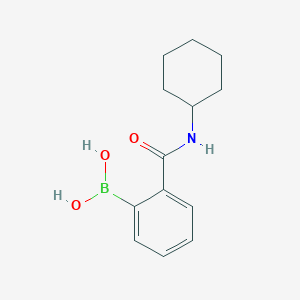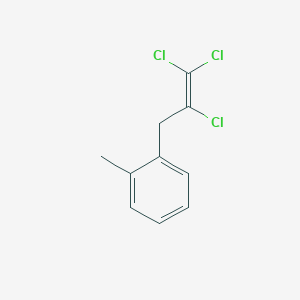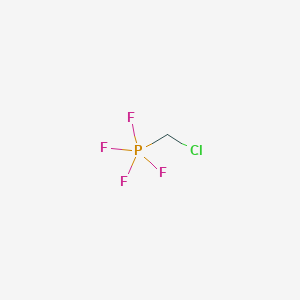
(Chloromethyl)(tetrafluoro)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Chloromethyl)(tetrafluoro)-lambda~5~-phosphane is a unique organophosphorus compound characterized by the presence of chloromethyl and tetrafluoro groups attached to a lambda5-phosphane core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl)(tetrafluoro)-lambda~5~-phosphane typically involves the reaction of a suitable phosphane precursor with chloromethyl and tetrafluoro reagents. One common method includes the use of chloromethyl methyl ether and tetrafluorophosphoric acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as zinc chloride or aluminum chloride can enhance the reaction efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds depending on the nucleophile used.
科学的研究の応用
Chemistry: In organic synthesis, (Chloromethyl)(tetrafluoro)-lambda~5~-phosphane serves as a versatile building block for the construction of complex molecules.
Biology and Medicine: Its ability to form stable complexes with various biomolecules makes it a valuable tool for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with enhanced properties such as increased thermal stability and chemical resistance .
作用機序
The mechanism of action of (Chloromethyl)(tetrafluoro)-lambda~5~-phosphane involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their activity . The tetrafluoro group enhances the compound’s stability and reactivity, making it a potent modulator of biological processes .
類似化合物との比較
(Chloromethyl)phosphane: Lacks the tetrafluoro group, resulting in different reactivity and stability profiles.
(Tetrafluoro)phosphane: Lacks the chloromethyl group, limiting its applications in nucleophilic substitution reactions.
Uniqueness: (Chloromethyl)(tetrafluoro)-lambda~5~-phosphane is unique due to the presence of both chloromethyl and tetrafluoro groups, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of applications compared to its analogues .
特性
CAS番号 |
1111-95-1 |
|---|---|
分子式 |
CH2ClF4P |
分子量 |
156.45 g/mol |
IUPAC名 |
chloromethyl(tetrafluoro)-λ5-phosphane |
InChI |
InChI=1S/CH2ClF4P/c2-1-7(3,4,5)6/h1H2 |
InChIキー |
FGDPGDNJPIVBSW-UHFFFAOYSA-N |
正規SMILES |
C(P(F)(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


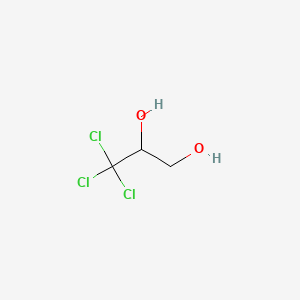
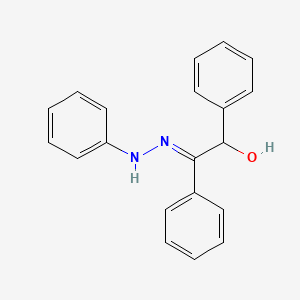
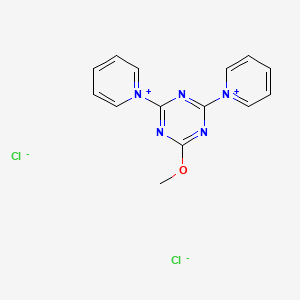
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)
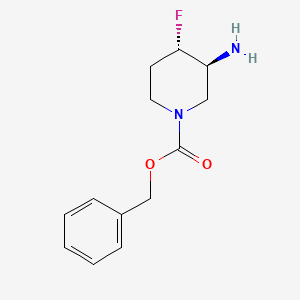
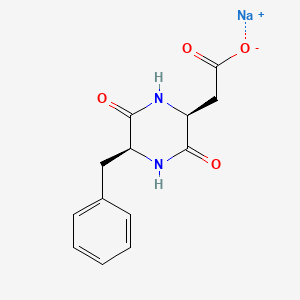
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)
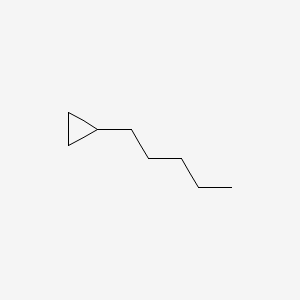
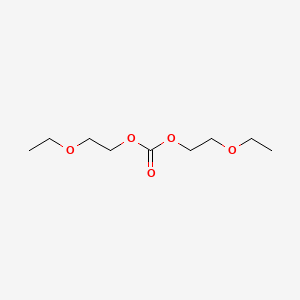
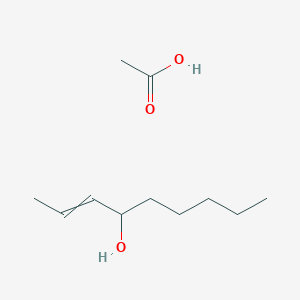
![Cyclopenta[b]pyran](/img/structure/B14749333.png)
![5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14749349.png)
